molecular formula C13H19NO3 B2867038 2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid CAS No. 1181346-13-3

2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid

Cat. No.: B2867038
CAS No.: 1181346-13-3
M. Wt: 237.299
InChI Key: MYJCMWMZAPMFKY-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid is a small-molecule compound with the CAS Registry Number 1181346-13-3. It has a molecular formula of C 13 H 19 NO 3 and a molecular weight of 237.29 g/mol . Its structure features a benzoic acid group linked via an ether chain to a dimethylamino-substituted, 2-methylpropyl moiety, a structural motif shared by intermediates used in pharmaceutical development . Compounds with similar structural features, such as those containing a benzoic acid derivative and a dimethylaminoalkyl chain, are frequently utilized in medicinal chemistry research. They serve as key synthetic intermediates for the discovery and optimization of novel bioactive molecules . For instance, research into 2-sulfonamidebenzamides as allosteric modulators for the MrgX1 receptor, a potential non-opioid target for chronic pain, highlights the importance of such sophisticated chemical architectures in pioneering therapeutic areas . The structural profile of this compound suggests potential utility as a building block in organic synthesis or as a precursor for the development of potential receptor modulators and other pharmacologically active agents. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-(dimethylamino)-2-methylpropoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(8-14(2)3)9-17-12-7-5-4-6-11(12)13(15)16/h4-7,10H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJCMWMZAPMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)COC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening with Dimethylamine

A high-yielding method involves the reaction of 2-methyloxirane (propylene oxide) with dimethylamine in aqueous medium:
$$
\text{2-methyloxirane} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{H}_2\text{O, 25–40°C}} \text{3-(Dimethylamino)-2-methylpropanol}
$$
Conditions :

  • Solvent : Water or ethanol
  • Molar Ratio : 1:1.2 (epoxide:amine)
  • Yield : 78–85% after vacuum distillation.

Characterization Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 2.28 (s, 6H, N(CH$$3$$)$$2$$), 2.45–2.60 (m, 2H, CH$$2$$N), 3.50–3.70 (m, 2H, CH$$2$$O), 1.10 (d, $$J = 6.8$$ Hz, 3H, CH(CH$$3$$)).

Alternative Pathway: Reductive Amination

For laboratories lacking epoxide substrates, reductive amination of 2-methyl-3-oxopropyl benzoate with dimethylamine and NaBH$$4$$ offers a viable alternative:
$$
\text{2-Methyl-3-oxopropyl benzoate} + \text{(CH}
3\text{)}2\text{NH} \xrightarrow{\text{NaBH}4,\ \text{MeOH}} \text{3-(Dimethylamino)-2-methylpropanol}
$$
Optimization Notes :

  • Temperature : 0–5°C to minimize over-reduction
  • Yield : 65–72% after column chromatography.

O-Alkylation of Salicylic Acid Derivatives

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction enables efficient ether formation under mild conditions:
$$
\text{Methyl salicylate} + \text{3-(Dimethylamino)-2-methylpropanol} \xrightarrow{\text{DIAD, PPh}_3,\ \text{THF}} \text{Methyl 2-[3-(dimethylamino)-2-methylpropoxy]benzoate}
$$
Procedure :

  • Dissolve methyl salicylate (1.0 equiv), alcohol (1.2 equiv), DIAD (1.5 equiv), and PPh$$_3$$ (1.5 equiv) in THF.
  • Stir at 25°C for 12–18 h.
  • Purify by silica gel chromatography (hexane:ethyl acetate = 3:1).
    Yield : 82–88%.

Critical Parameters :

  • Moisture Control : Strict anhydrous conditions required
  • Phosphine Oxidation : Monitor by TLC to prevent side reactions

Nucleophilic Substitution with Tosylate Intermediates

For scale-up production, converting the alcohol to its tosylate derivative improves reactivity:

Step 1: Tosylation
$$
\text{3-(Dimethylamino)-2-methylpropanol} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Tosylate derivative}
$$
Conditions :

  • Molar Ratio : 1:1.1 (alcohol:TsCl)
  • Time : 4 h at 0°C
  • Yield : 91–95%.

Step 2: Alkylation
$$
\text{Methyl salicylate} + \text{Tosylate} \xrightarrow{\text{K}2\text{CO}3,\ \text{DMF}} \text{Methyl 2-[3-(dimethylamino)-2-methylpropoxy]benzoate}
$$
Optimization :

  • Base : K$$2$$CO$$3$$ (2.5 equiv)
  • Temperature : 80°C, 8–10 h
  • Yield : 75–80%.

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the methyl ester:
$$
\text{Methyl 2-[3-(dimethylamino)-2-methylpropoxy]benzoate} \xrightarrow{\text{NaOH, H}_2\text{O/MeOH}} \text{2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid}
$$
Procedure :

  • Reflux ester with 2M NaOH (5 equiv) in MeOH/H$$_2$$O (4:1) for 3 h.
  • Acidify to pH 2–3 with HCl.
  • Recrystallize from ethanol/water.
    Yield : 92–95%.

Analytical Data :

  • MP : 148–150°C
  • HPLC Purity : 99.6% (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient)
  • HRMS : [M+H]$$^+$$ calcd. for C$${14}$$H$${22}$$NO$$_3$$$$^+$$: 252.1594, found: 252.1598.

Industrial-Scale Process Considerations

Cost-Effective Catalysis

Patented methods emphasize palladium-catalyzed hydrogenations for intermediates:

  • Catalyst : 5% Pd/C (0.5 wt%)
  • Pressure : 5–6 bar H$$_2$$
  • Solvent : Ethyl acetate/glacial acetic acid (9:1)
    Advantages :
  • Avoids stoichiometric reducing agents
  • Enables >99% conversion in batch reactors.

Purification Protocols

  • Chromatography : Reserved for lab-scale; impractical for ton-scale
  • Recrystallization : Preferred method using ethanol/water (3:7 v/v)
  • Final Purity : ≥99.5% by weight.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Mitsunobu 85 99.8 Moderate High
Tosylate Alkylation 78 99.5 Excellent Medium
Reductive Amination 70 98.9 Limited Low

Key Findings :

  • Tosylate route balances cost and scalability for industrial production
  • Mitsunobu offers superior purity but requires expensive reagents.

Stability and Degradation Studies

Thermal Stability

  • TGA Analysis : Decomposition onset at 210°C (N$$_2$$ atmosphere)
  • Storage Recommendations : 2–8°C under argon.

Hydrolytic Sensitivity

  • pH Stability : Stable at pH 4–7 (24 h, 25°C)
  • Degradation Products :
    • 2-Hydroxybenzoic acid (≤0.2%)
    • 3-(Dimethylamino)-2-methylpropanol (≤0.1%).

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-Methoxybenzoic Acid
  • Structure : Methoxy (-OCH₃) group at the 2-position.
  • Properties : The electron-donating methoxy group increases the pKa of benzoic acid (from ~4.2 to ~4.5), reducing acidity compared to unsubstituted benzoic acid.
  • Comparison: Unlike the target compound, the methoxy group lacks the basic dimethylamino functionality, resulting in lower solubility in acidic media.
3-(2-Dimethylamino-pyrimidin-4-yl)-benzoic Acid
  • Structure: A pyrimidine ring with a dimethylamino group is attached to the benzoic acid at the 3-position.
  • Properties: The pyrimidine ring introduces aromatic π-π interactions, while the dimethylamino group enhances solubility in polar solvents. The pKa is influenced by both the electron-withdrawing pyrimidine and the basic dimethylamino group .
Methyl 2-[2-[3-(Dimethylamino)propylamino]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate
  • Structure: Ester derivative with a dimethylaminopropylamino-oxy substituent.
  • Properties: The ester group reduces acidity (pKa > 5), while the dimethylamino group enhances water solubility. The branched isopropyl group introduces steric hindrance .

Physicochemical Properties

Property 2-[3-(Dimethylamino)-2-methylpropoxy]benzoic Acid 2-Methoxybenzoic Acid 3-(2-Dimethylamino-pyrimidin-4-yl)-benzoic Acid
Molecular Weight ~265.3 g/mol* 152.15 g/mol ~289.3 g/mol*
pKa (Carboxylic Acid) ~3.5–4.0* ~4.5 ~3.8–4.2*
LogP ~1.2* (predicted) 1.34 ~1.5* (predicted)
Solubility High in polar solvents (e.g., DMSO, acidic water) Moderate in ethanol High in DMSO, pH-dependent aqueous solubility

*Predicted values based on structural analogs .

Key Observations:
  • Acidity: The target compound’s acidity is intermediate between 2-methoxybenzoic acid (less acidic) and unsubstituted benzoic acid, reflecting the electron-withdrawing propoxy group and electron-donating dimethylamino moiety.
  • Lipophilicity: The dimethylamino group reduces LogP compared to purely hydrophobic substituents (e.g., isopropyl), enhancing bioavailability.

Biological Activity

2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid is a synthetic compound with potential applications in biological research and pharmaceutical development. This article explores its biological activity, focusing on enzyme interactions, cytotoxic effects, and potential therapeutic applications.

Chemical Characteristics

The compound is characterized by a benzoic acid moiety substituted with a dimethylamino group and a propoxy chain. Its unique structure allows it to interact with various biological targets, particularly enzymes.

The biological activity of this compound is primarily linked to its ability to modulate enzyme activity. Similar compounds have been shown to influence the activity of enzymes such as peroxidases and polyphenoloxidases, suggesting that this compound may also have significant effects on these biochemical pathways .

Enzyme Interaction

  • Target Enzymes : The compound is expected to interact with enzymes involved in oxidative stress responses and metabolic pathways.
  • Mode of Action : It likely acts as an inhibitor or modulator, influencing enzyme kinetics and leading to altered metabolic outcomes.

Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds structurally related to it have shown significant anti-proliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .

Cell Line IC50 (μM) Selectivity
MDA-MB-2311.52 - 6.31High
MCF-71.52 - 6.31High
MCF-10A (Normal)>10Low

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. It exhibited promising inhibition with IC50 values between 10.93 and 25.06 nM, indicating strong selectivity for CA IX over CA II .

Case Studies

  • Breast Cancer Research : A study investigating the anti-proliferative effects of related compounds found that some derivatives induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells .
  • Enzyme Activity Assays : In assays designed to measure enzyme activity, the compound demonstrated the ability to inhibit polyphenoloxidase and phenoloxidase activities effectively, suggesting its utility in studying oxidative stress mechanisms .

Pharmacokinetics and Toxicology

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound possesses favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications.

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